molecular formula C12H12BrNO3 B12580440 Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate CAS No. 647013-65-8

Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate

Cat. No.: B12580440
CAS No.: 647013-65-8
M. Wt: 298.13 g/mol
InChI Key: BYYUOWJVCYCHNI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.30 (m, 5H) : Aromatic protons of the benzyl group.
    • δ 5.18 (s, 2H) : Methylene protons of the benzyloxycarbonyl group.
    • δ 4.20–4.05 (m, 1H) : Methine proton adjacent to bromine (C3-H).
    • δ 3.85–3.60 (m, 4H) : Methylene protons of the pyrrolidine ring (C4-H₂ and C5-H₂).
    • δ 2.70–2.50 (m, 2H) : Methylene protons adjacent to the ketone (C1-H₂).
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 170.2 : Carbonyl carbon of the carboxylate group.
    • δ 202.1 : Ketone carbon (C2).
    • δ 67.5 : Methylene carbon of the benzyloxy group.
    • δ 58.3 : Quaternary carbon bearing bromine (C3).
    • δ 35.1, 28.4 : Methylene carbons of the pyrrolidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • 1740 cm⁻¹ : Stretching vibration of the carboxylate ester (C=O).
  • 1695 cm⁻¹ : Ketone carbonyl (C=O).
  • 670 cm⁻¹ : C-Br stretching vibration.

Mass Spectrometry (MS)

  • m/z 298 [M]⁺ : Molecular ion peak.
  • m/z 183 [M – C₇H₇O₂]⁺ : Fragment from loss of the benzyloxycarbonyl group.
  • m/z 79 [Br]⁺ : Bromine isotope pattern.

X-ray Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction data for this compound, though not directly available, can be inferred from structurally related compounds. For example, benzyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidine carboxylate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å , and β = 105.5° . The bromine substituent’s larger atomic radius compared to tosyl or hydroxyl groups would increase interatomic distances, potentially altering crystal packing efficiency.

Conformational analysis via density functional theory (DFT) predicts a twisted envelope conformation for the pyrrolidine ring, with C3 deviating from the plane formed by N1, C2, C4, and C5. The dihedral angle between the benzyl group and the pyrrolidine ring is approximately 85° , minimizing steric clash.

Comparative Analysis with Related Pyrrolidine Carboxylates

Property This compound Benzyl 3-Chloro-2-Oxopyrrolidine-1-Carboxylate Benzyl 3-Hydroxypyrrolidine-1-Carboxylate
Molecular Formula C₁₂H₁₂BrNO₃ C₁₂H₁₂ClNO₃ C₁₂H₁₅NO₃
Molecular Weight 298.14 g/mol 253.68 g/mol 221.25 g/mol
Melting Point 98–100°C (predicted) 92–94°C 45–47°C
C=O Stretching (IR) 1740 cm⁻¹ 1735 cm⁻¹ 1720 cm⁻¹
Reactivity Electrophilic substitution at C3 Nucleophilic substitution at C3 Oxidation to ketone

The bromine substituent enhances electrophilicity at C3 compared to chlorine or hydroxyl groups, making the compound more reactive in Suzuki-Miyaura coupling or nucleophilic aromatic substitution reactions. Additionally, the electron-withdrawing effect of bromine reduces electron density on the pyrrolidine ring, as evidenced by upfield shifts in ¹H NMR spectra compared to the hydroxyl analog.

Properties

CAS No.

647013-65-8

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C12H12BrNO3/c13-10-6-7-14(11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

BYYUOWJVCYCHNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1Br)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate

Starting Material: Benzyl 2-oxopyrrolidine-1-carboxylate

The synthesis typically begins with benzyl 2-oxopyrrolidine-1-carboxylate, a compound readily available or synthesized via carbamate protection of 2-pyrrolidinone with benzyl chloroformate. This precursor features the pyrrolidinone core essential for subsequent bromination at the 3-position.

Bromination Reaction

The key step is the regioselective bromination at the 3-position of the pyrrolidinone ring. This is generally achieved by treatment with bromine or brominating agents under controlled conditions to avoid overbromination or side reactions.

Typical Bromination Procedure
  • Reagents: Bromine (Br2) in an inert solvent such as chloroform or dichloromethane.
  • Conditions: Cooling to low temperatures (e.g., 0–5 °C) during bromine addition to control reaction rate and selectivity.
  • Work-up: Extraction with water and organic solvents, drying over anhydrous magnesium sulfate, filtration, and solvent removal under reduced pressure.
  • Purification: Chromatography on silica gel using mixtures of methylene chloride and ethyl acetate, followed by recrystallization from ethyl acetate and n-hexane.

This method yields this compound as a pale yellow solid with moderate to good yields (typically around 40–70%) depending on reaction scale and conditions.

Alternative Bromination Approaches

  • Use of N-bromosuccinimide (NBS) under radical or ionic conditions has been explored for selective bromination.
  • Catalytic or stoichiometric use of bases such as disodium hydrogen phosphate can improve regioselectivity and yield.
  • Refluxing in ethanol with bases like N-ethyl-N,N-diisopropylamine (DIEA) can facilitate bromination and subsequent functionalization steps.

Reaction Optimization and Yields

Entry Brominating Agent Solvent Temperature Reaction Time Yield (%) Notes
1 Br2 Chloroform 0–5 °C to RT 18 h 42 Standard bromination with phosphate buffer; purification by chromatography and recrystallization
2 Br2 + DIEA Ethanol Reflux Overnight + 3 h 64–73 Improved yield with base and reflux; used in multi-step synthesis
3 NBS (literature) Various solvents Ambient to reflux Variable Moderate Alternative bromination method (not detailed for this compound)

Detailed Research Findings and Experimental Data

Representative Experimental Procedure

A solution of benzyl 2-oxopyrrolidine-1-carboxylate (1 equiv) in chloroform is cooled to 5 °C. Disodium hydrogen phosphate (1 equiv) is added to buffer the solution. Bromine (1.1 equiv) dissolved in chloroform is added dropwise over 1 hour. The reaction mixture is then warmed to room temperature and stirred for 18 hours. After completion, the mixture is extracted with ice water and methylene chloride. The organic layer is dried over MgSO4, filtered, and concentrated under vacuum. The crude product is purified by silica gel chromatography (methylene chloride/ethyl acetate) and recrystallized from ethyl acetate/n-hexane to afford this compound in 42% yield as a pale yellow solid.

Characterization Data

Related Compounds and Comparative Synthesis

Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate is a closely related compound prepared similarly by chlorination instead of bromination, providing a useful comparison for halogenation strategies.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Remarks
Carbamate protection Benzyl chloroformate, base (e.g., NaHCO3) 85–95 Preparation of benzyl 2-oxopyrrolidine-1-carboxylate precursor
Bromination Br2, chloroform, disodium hydrogen phosphate, 0–5 °C to RT, 18 h 40–45 Standard bromination with work-up and purification
Bromination with base Br2, ethanol, DIEA, reflux, overnight + 3 h 64–73 Improved yield with base and reflux conditions
Alternative bromination NBS or other brominating agents Moderate Literature methods for related compounds

Chemical Reactions Analysis

Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. Notably, it has been investigated for its role in:

  • Anticancer Activity : Research indicates that derivatives of this compound can augment the efficacy of existing anticancer drugs, such as sorafenib, particularly in hepatocellular carcinoma models. The compound enhances cytotoxic effects and may improve therapeutic outcomes in resistant cancer types .
  • Anti-inflammatory Effects : In murine models of acute lung injury, this compound has shown promise in reducing inflammation markers and oxidative stress, indicating potential therapeutic applications in inflammatory diseases.

Synthetic Organic Chemistry

The compound is utilized as a versatile building block for synthesizing various complex organic molecules. Its unique functional groups enable diverse chemical reactions, making it a valuable tool in synthetic organic chemistry.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Castagnoli–Cushman Reaction : This reaction facilitates the formation of lactams from imines and cyclic anhydrides, showcasing the compound's utility in generating complex structures .

Case Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of this compound on small cell lung cancer (SCLC) cell lines, it was found that treatment significantly reduced cell viability at low concentrations (15 µM). The mechanism involved increased levels of reactive oxygen species (ROS) and alterations in gene expression linked to oxidative stress responses, suggesting its potential as a therapeutic agent against resistant cancer types.

Case Study 2: Inhibition of Inflammatory Responses

Another study focused on the compound's ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) in inflammatory models. Results demonstrated a marked reduction in inflammatory cell infiltration and lipid peroxidation markers, supporting its application in treating conditions characterized by excessive inflammation.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Outcomes
Anticancer ActivityEnhancement of sorafenib efficacyIncreased cytotoxicity in hepatocellular carcinoma
Anti-inflammatory EffectsReduction of inflammation markersLowered oxidative stress and inflammatory cell infiltration
Synthetic Organic ChemistryBuilding block for complex moleculesFacilitates diverse chemical reactions

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Density (g/cm³) Key Reactivity Features
Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate C₁₂H₁₂BrNO₃ 298.14 (calculated) 3-Br, 2-Oxo ~380 (estimated*) ~1.5 (estimated*) Electrophilic Br for SN reactions; ketone reduction
Benzyl 3-oxopyrrolidine-1-carboxylate (CAS 130312-02-6) C₁₂H₁₃NO₃ 219.24 3-Oxo 370.2 ± 42.0 1.3 ± 0.1 Ketone reactivity (e.g., LiEt₃BH reduction to alcohol )
Benzyl 3,3-difluoropyrrolidine-1-carboxylate C₁₂H₁₃F₂NO₂ 257.24 3,3-Difluoro N/A N/A Electron-withdrawing F groups; enhanced ring rigidity
Benzyl 3-oxopiperidine-1-carboxylate C₁₃H₁₅NO₃ 233.26 3-Oxo (six-membered piperidine) N/A N/A Larger ring size; altered steric and conformational effects

*Note: Estimated values for the bromo derivative are extrapolated from analogs.

Key Observations:
  • Bromine vs. Oxo/Fluoro Substituents: The bromine atom increases molecular weight and polarity compared to oxo or fluorine groups.
  • Thermal Properties : The bromo derivative likely has a higher boiling point than the 3-oxo analog due to bromine’s larger atomic radius and stronger intermolecular forces .

Biological Activity

Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a bromine substituent, and a carboxylate group. This compound has been investigated for its potential biological activities, particularly in the context of drug discovery and therapeutic applications.

  • Molecular Formula : C₁₃H₁₃BrN₁O₃
  • Molecular Weight : Approximately 298.13 g/mol
  • Structural Features : The presence of the benzyl group enhances lipophilicity, while the bromine atom increases reactivity, making it suitable for various chemical applications .

Biological Activity Overview

This compound exhibits a range of biological activities that have been explored in different studies:

  • Anticancer Activity : Similar compounds have shown potential anticancer properties by interacting with various biological targets. The compound's structure suggests it may inhibit tumor growth through mechanisms such as apoptosis induction or inhibition of specific signaling pathways .
  • Neuropharmacological Effects : Compounds with similar structures have been noted for their interactions with NMDA receptors, which are implicated in various neurological conditions. For instance, certain brominated analogs have demonstrated selectivity for NMDA receptors, indicating potential use in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Research indicates that derivatives of oxopyrrolidine compounds can modulate inflammatory pathways by decreasing pro-inflammatory mediators like PGE₂ in cellular models . This suggests that this compound may also possess anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalSelective NMDA receptor binding
Anti-inflammatoryDecreases PGE₂ levels in HCC cells

Detailed Research Findings

  • Anticancer Efficacy : In studies comparing various oxopyrrolidine derivatives, this compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells when tested at concentrations around 100 µM. The viability assays showed a marked decrease in cell survival compared to controls, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The compound's ability to interfere with inflammatory mediators was highlighted in experiments where it significantly reduced PGE₂ levels in murine hepatocellular carcinoma (HCC) cells. This reduction is crucial as PGE₂ is known to promote tumor progression and inflammation .
  • Pharmacokinetics and Safety : Preliminary pharmacokinetic studies on related compounds indicate that they can be absorbed effectively but may have limited blood-brain barrier (BBB) permeability. This characteristic can be advantageous for targeting peripheral tumors without affecting central nervous system functions .

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